molecular formula C11H8BrClN2O B2864355 (E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide CAS No. 1436374-97-8

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide

Cat. No. B2864355
CAS RN: 1436374-97-8
M. Wt: 299.55
InChI Key: QFKUQYORCFURMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of a compound like this would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.

Scientific Research Applications

Anticonvulsant Properties

  • Anticonvulsant Enaminones: Enaminones, including compounds similar to (E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide, demonstrate anticonvulsant activity by depressing excitatory synaptic transmission in the brain. This effect is attributed to the enhancement of extracellular GABA levels, potentially through inhibition of GABA reuptake or GABA-T enzyme (Kombian, Edafiogho, & Ananthalakshmi, 2005).
  • Anticonvulsant Activity of Enaminone Derivatives: Various enaminone derivatives have been explored for their anticonvulsant properties, showing potential as safer alternatives to existing treatments (Scott et al., 1993).

Antipathogenic Activity

  • Antimicrobial Properties: Certain thiourea derivatives of enaminones have demonstrated significant antipathogenic activities, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Structure and Synthesis

  • Hydrogen Bonding Studies: Research into the crystal structures of anticonvulsant enaminones, including molecules structurally related to (E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide, has provided insights into their hydrogen bonding patterns. This research is crucial for understanding the molecular basis of their biological activities (Kubicki, Bassyouni, & Codding, 2000).
  • Synthesis Techniques: Various methods have been developed for the synthesis of enamides and enaminones, which are key to producing compounds like (E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide. These techniques include stereoselective chlorination and bromination, showcasing the versatility in the synthesis of these compounds (Xing & Li, 2015).

Pain Management

  • Antinociceptive Activities: Some enaminone compounds have shown antinociceptive activities in formalin and hot plate tests in mice, indicating potential applications in pain management (Masocha, Kombian, & Edafiogho, 2016).

properties

IUPAC Name

(E)-3-(2-bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c1-15-11(16)8(6-14)4-7-5-9(13)2-3-10(7)12/h2-5H,1H3,(H,15,16)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKUQYORCFURMW-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=C(C=CC(=C1)Cl)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=C(C=CC(=C1)Cl)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide

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